4,4'-Bipyridine 1,1'-dioxide

Descripción

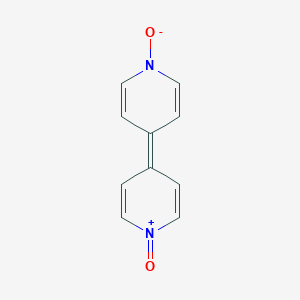

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJJXIXKGPQQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364845 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-15-7 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4,4 Bipyridine 1,1 Dioxide

Established Synthetic Routes for 4,4'-Bipyridine (B149096) 1,1'-dioxide

The most common and well-established method for preparing 4,4'-Bipyridine 1,1'-dioxide is through the direct oxidation of 4,4'-bipyridine.

The formation of N-oxides from pyridine (B92270) and its derivatives is a fundamental transformation in heterocyclic chemistry. arkat-usa.org The nitrogen atom in the pyridine ring acts as a nucleophile, attacking an electrophilic oxygen source. A variety of oxidizing agents have been effectively used for this purpose.

Common oxidizing agents include peroxy acids (peracids) such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org The reaction of 4,4'-bipyridine with hydrogen peroxide in a solvent like glacial acetic acid is a frequently employed method. orgsyn.org The acetic acid can react with hydrogen peroxide to form peracetic acid in situ, which then acts as the oxidant.

Other effective oxidizing systems include sodium perborate (B1237305) in acetic acid and the urea-hydrogen peroxide adduct (UHP), which is noted for being a stable, inexpensive, and easily handled solid-state oxidant. organic-chemistry.org The choice of oxidant and reaction conditions can influence the yield and purity of the final product. For instance, using m-CPBA for the oxidation of 3-substituted pyridines has been reported to give higher yields compared to other agents like hydrogen peroxide in acetic acid. arkat-usa.org

| Oxidizing Agent | Typical Solvent/Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid (AcOH) | Reflux in acetic acid | Forms peracetic acid in situ; common and cost-effective. | orgsyn.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) | Highly effective, can provide high yields. | arkat-usa.org |

| Sodium Perborate | Acetic acid | Effective solid oxidant. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or various solvents | Stable, inexpensive, and easy to handle. | organic-chemistry.org |

| Sodium Percarbonate / Rhenium Catalysts | Mild conditions | Efficient oxygen source in catalytic systems. | organic-chemistry.org |

An alternative established route involves starting with a pre-functionalized bipyridine derivative. One such method is the reaction of 4,4'-Bipyridine-N,N'-dichloro dihydrate with hydrogen peroxide. This approach utilizes a starting material where the nitrogen atoms have already been activated, facilitating the subsequent oxidation to the N,N'-dioxide. This method is cited as a specific preparation route for this compound.

Oxidation Reactions in the Synthesis of N-Oxides

Exploration of Novel Synthetic Approaches and Derivatization

Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on creating new molecular structures and more efficient synthetic pathways.

Novel synthetic approaches often involve advanced catalytic systems. For example, pyridine derivatives can be oxidized in high yields using 30% aqueous hydrogen peroxide in the presence of catalytic amounts of methyltrioxorhenium (MTO). arkat-usa.org Another catalytic system employs manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] with hydrogen peroxide as the oxygen donor, which converts various pyridine derivatives to their N-oxides in good yields and with high chemoselectivity. arkat-usa.org

Derivatization of the 4,4'-bipyridine skeleton is crucial for tuning its properties for specific applications, such as in the formation of self-assembled patterns on surfaces. researchgate.net Functional groups can be introduced onto the bipyridine core either before or after the N-oxidation step. Strategies include direct functionalization of the preformed 4,4'-bipyridine skeleton, although this is often limited to positions ortho to the nitrogen atoms. researchgate.net A more versatile approach involves the coupling of pre-functionalized pyridine rings. researchgate.net Once formed, this compound can undergo further reactions. It can be reduced back to 4,4'-bipyridine or undergo substitution reactions, for example with nitrating agents, to form functionalized derivatives. smolecule.com The N-oxide groups significantly enhance the molecule's ability to act as a ligand, forming stable coordination complexes with a wide range of metal ions. smolecule.com

| Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|

| Methyltrioxorhenium (MTO) | 30% aq. H₂O₂ | High yields with low catalyst loading (0.2-0.5 mol%). | arkat-usa.org |

| Manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] | H₂O₂ | Good yields and high chemoselectivity. | arkat-usa.org |

| Titanium Silicalite (TS-1) | H₂O₂ in methanol (B129727) | Enables a continuous flow process; safer and greener. | organic-chemistry.orgorganic-chemistry.org |

Mechanistic Studies of this compound Formation

The mechanism of N-oxide formation from pyridines is generally understood as a nucleophilic attack by the nitrogen atom on an electrophilic oxygen atom of the oxidizing agent. arkat-usa.org In the case of oxidation by a peracid like m-CPBA, the lone pair of electrons on the pyridine nitrogen attacks the terminal oxygen atom of the peroxy group. This is followed by a proton transfer, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

When metal catalysts are involved, the mechanism becomes more complex. For catalysts like methyltrioxorhenium (MTO), the reaction with hydrogen peroxide forms a highly reactive rhenium-peroxo species. This species then acts as the oxygen transfer agent to the pyridine nitrogen. The catalytic cycle is completed upon regeneration of the MTO catalyst. arkat-usa.org Mechanistic studies on related systems, such as the electrochemical reduction of CO₂ by tungsten bipyridyl complexes, highlight how substituents on the bipyridine ligand can influence the electronic structure and reactivity of the molecule, which is also relevant for understanding its oxidation. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. royalsocietypublishing.org

A key aspect is the choice of oxidant. Hydrogen peroxide is considered a green oxidant because its primary byproduct is water. organic-chemistry.org The use of catalytic systems, rather than stoichiometric reagents, aligns with green chemistry principles by increasing atom economy and reducing waste. organic-chemistry.orgroyalsocietypublishing.org

A significant advancement in this area is the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. organic-chemistry.orgorganic-chemistry.org This continuous flow process is described as a safer, greener, and more efficient alternative to traditional batch reactors. organic-chemistry.orgorganic-chemistry.org The development of syntheses in benign solvents like water or ethanol, or even under solventless conditions, further contributes to the greening of the production of bipyridine derivatives and their N-oxides. royalsocietypublishing.orgmdpi.comacs.org For example, ultrasonication has been used as a green method to prepare coordination polymers of 4,4'-bipyridine, significantly reducing reaction times and avoiding high temperatures. mdpi.com

Coordination Chemistry of 4,4 Bipyridine 1,1 Dioxide

4,4'-Bipyridine (B149096) 1,1'-dioxide as a Versatile Ligand

4,4'-Bipyridine 1,1'-dioxide is a derivative of 4,4'-bipyridine where both nitrogen atoms are oxidized. This modification significantly influences its coordination behavior. The presence of the N-oxide groups enhances its capacity to form stable complexes with a variety of metal ions. smolecule.com These N-oxide groups are electron-withdrawing, which reduces the basicity of the compound when compared to its parent, 4,4'-bipyridine. The oxygen atoms of the N-oxide groups act as the primary donor sites, capable of forming coordinate covalent bonds with metal centers. smolecule.com This ability to coordinate with metal ions is central to its application in constructing coordination networks. rsc.org

The versatility of this compound also stems from its capacity to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. smolecule.comrsc.org These interactions play a crucial role in the self-assembly and stabilization of the resulting supramolecular architectures. rsc.org The polarized N-oxide groups enhance its hydrogen-bonding and π-π stacking capabilities compared to 4,4'-bipyridine.

Binding Modes and Coordination Geometries

The this compound ligand exhibits a variety of binding modes, contributing to the structural diversity of its metal complexes. It can act as a terminal, monodentate ligand, coordinating to a single metal center through one of its oxygen atoms. rsc.org More commonly, it functions as a bridging ligand, linking two or more metal centers to form extended structures. rsc.org The linear, rigid nature of the ligand makes it an ideal candidate for constructing one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.net

The coordination of this compound to metal ions, in conjunction with other ligands and counter-anions, results in a wide range of coordination geometries around the metal center. Octahedral geometry is frequently observed, with the metal ion coordinated to oxygen atoms from the bpdo ligands and other co-ligands such as water molecules or anions. rsc.orgacs.org For instance, in some complexes, the metal ion is six-fold coordinated, binding to two oxygen atoms from two different bpdo ligands, two oxygen atoms from carboxyl groups of other ligands, and two oxygen atoms from coordinated water molecules. acs.org The flexibility in coordination allows for the formation of intricate and often unprecedented network topologies. researchgate.net

Ligand Field Theory and Electronic Structure in Complexes

The electronic structure of these complexes gives rise to interesting photophysical properties. For example, some coordination polymers based on bpdo exhibit photochromism, where the material changes color upon exposure to light. acs.org This phenomenon is attributed to photoinduced electron transfer, often from another ligand component to the bipyridyl group of the bpdo ligand. acs.org The oxygen atoms of the bpdo not only act as coordination sites but also enhance the electron-accepting ability of the bipyridyl moiety. acs.org Furthermore, some bpdo complexes can display single-component white-light emission, a property of significant interest for solid-state lighting applications. acs.org The synergistic effects between the bpdo ligand and the metal ion can also lead to photomagnetism. acs.org

Metal Complexation with Transition Metals

The ability of this compound to form stable complexes with a wide array of transition metals has been extensively explored. The nature of the metal ion, its preferred coordination geometry, and the choice of counter-anions and solvent systems all play a crucial role in dictating the final structure and properties of the resulting coordination compounds. rsc.org

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through self-assembly processes in solution. rsc.org Common methods include slow evaporation of a solvent, solvent layering, or hydrothermal synthesis. researchgate.netresearchgate.net In a typical synthesis, a salt of the desired transition metal is reacted with the bpdo ligand in a suitable solvent or solvent mixture. acs.org The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to elucidate their precise three-dimensional structures. Spectroscopic methods like IR spectroscopy are used to confirm the coordination of the bpdo ligand to the metal center. researchgate.net

The structural diversity of these complexes is remarkable, with the counter-anion often playing a significant structure-directing role. rsc.org For example, studies on cobalt(II) complexes have shown that changing the counter-anion from bromide or chloride to iodide, nitrate (B79036), or sulfate (B86663) leads to vastly different structural topologies, ranging from layered inorganic/organic salts to 3D supramolecular networks and interdigitated layer structures. rsc.org

Iron(II), Manganese(II), Cobalt(II), Copper(II), Zinc(II), Cadmium(II) Complexes

A variety of complexes featuring this compound and divalent first-row transition metals, as well as zinc and cadmium, have been synthesized and characterized.

Iron(II): One-dimensional coordination polymers of the type [FeCl₃(μ-L)]∞ have been reported. capes.gov.br In other instances, iron(II) complexes with related bipyridine ligands have been studied for their thermal decomposition, which often results in the formation of metal oxides. researchgate.net

Manganese(II): Manganese(II) complexes often exhibit interesting structural motifs. For example, a compound with the formula [Mn(H₂O)₆]Cl₂·2C₁₀H₈N₂O₂·2H₂O features [Mn(H₂O)₆]²⁺ cations linked by bpdo molecules through hydrogen bonds, forming a two-dimensional sheet. researchgate.net In another case, a one-dimensional coordination polymer, {[Mn(bpdo)(fum)(H₂O)₂]}n, was synthesized and shown to exhibit photomagnetism due to the interaction between photogenerated radicals and the Mn(II) ion. acs.org

Cobalt(II): The coordination chemistry of cobalt(II) with bpdo is particularly rich, with the anion heavily influencing the final architecture. rsc.org Complexes such as [Co(H₂O)₆]Br₂·2(bpdo)·2(H₂O) and [Co(H₂O)₆]Cl₂·2(bpdo)·2(H₂O) form layered structures, while [CoI₂(H₂O)₄]·2(bpdo) assembles into a 3D supramolecular network. rsc.org One-dimensional coordination polymers of cobalt(II) with bpdo and thiocyanate (B1210189) or selenocyanate (B1200272) have also been synthesized. reading.ac.uk

Copper(II): Copper(II) readily forms complexes with bpdo, leading to various dimensionalities. Binuclear complexes like [Cu₂Cl₄(bpdo)₃(H₂O)₂] have been isolated. researchgate.net The introduction of a second spacer ligand, such as 4,4'-bipyridine, can lead to the formation of two-dimensional architectures with large channels. acs.org Dimeric copper(II) complexes constructed from salicylic (B10762653) acid and 4,4'-bipyridine have also been reported. researchgate.net

Zinc(II): Zinc(II) complexes with bpdo demonstrate the ligand's versatile binding modes. For example, in Zn(MeOH)₂L₃·3MeOH and ZnL₆₂, the bpdo ligand participates in M-L coordination bonds, hydrogen bonding, and π-π stacking interactions. rsc.org A two-dimensional coordination polymer, {[Zn(bpdo)(fum)(H₂O)₂]}n, has been synthesized and shown to exhibit photochromism and white-light emission. acs.org

Cadmium(II): Cadmium(II) forms complexes with bpdo, often resulting in polymeric structures. Dimeric complexes involving cadmium and dithiocarbamates with a bridging 4,4'-bipyridine ligand have been prepared. sphinxsai.com Additionally, solvothermal synthesis has yielded a coordination polymer with the formula [Cd₃(4,4'-bipy)(2,5-pdc)₂(OOCCH₃)₂(H₂O)₄]n. grafiati.com

Table 1: Selected Transition Metal Complexes of this compound

| Metal Ion | Complex Formula | Structural Features | Reference(s) |

|---|---|---|---|

| Iron(II) | [FeCl₃(μ-bpdo)]∞ | One-dimensional polymer | capes.gov.br |

| Manganese(II) | {[Mn(bpdo)(fum)(H₂O)₂]}n | 2D layered structure, photomagnetic | acs.org |

| [Mn(H₂O)₆]Cl₂·2(bpdo)·2H₂O | 2D sheets via H-bonding | researchgate.net | |

| Cobalt(II) | [Co(H₂O)₆]Br₂·2(bpdo)·2(H₂O) | Layered inorganic/organic salt | rsc.org |

| {[Co(SCN)₂(dpyo)(H₂O)₂]·(H₂O)}n | 1D coordination polymer | reading.ac.uk | |

| Copper(II) | [Cu₂Cl₄(bpdo)₃(H₂O)₂] | Binuclear (dimeric) molecule | researchgate.net |

| [Cu(dpdo)(4,4'-bipy)][ClO₄]₂·2H₂O·dpdo | 2D architecture with large channels | acs.org | |

| Zinc(II) | {[Zn(bpdo)(fum)(H₂O)₂]}n | 2D layered structure, photochromic | acs.org |

| Zn(MeOH)₂L₃·3MeOH | Mononuclear with extensive H-bonding | rsc.org | |

| Cadmium(II) | [Cd₃(4,4'-bipy)(2,5-pdc)₂(OOCCH₃)₂(H₂O)₄]n | Coordination polymer | grafiati.com |

Mononuclear, Binuclear, and Polymeric Architectures

The coordination of this compound to transition metals can result in a hierarchy of structural complexities, from simple discrete units to extended polymeric networks.

Mononuclear Complexes: In some cases, the bpdo ligand acts as a terminal ligand, coordinating to a single metal center. An example is the complex ZnL₆₂, where six bpdo ligands surround a central zinc(II) ion, forming a discrete mononuclear entity. rsc.org Although mononuclear, these complexes can still form extended supramolecular structures through intermolecular interactions like π-π stacking. rsc.org

Binuclear Complexes: Binuclear, or dimeric, complexes are also observed, where two metal centers are bridged by one or more bpdo ligands. The complex [Cu₂Cl₄(bpdo)₃(H₂O)₂] is a representative example of a discrete binuclear molecule. researchgate.net

Polymeric Architectures: The most common and extensively studied structures are coordination polymers, where the bpdo ligand acts as a linker to create extended networks in one, two, or three dimensions. rsc.org

One-dimensional (1D) polymers often take the form of linear or zigzag chains, with metal centers bridged by bpdo ligands. researchgate.netmdpi.com

Two-dimensional (2D) polymers consist of layers or sheets. These can form grid-like structures, as seen in a cobalt(II) complex, {[Co(SCN)₂(dpyo)₂]·(dpyo)}n, where the bpdo acts as a bridging ligand. reading.ac.uk

Three-dimensional (3D) frameworks represent the highest level of structural organization. These can be formed through the interconnection of 1D chains or 2D layers via additional ligands or strong non-covalent interactions. rsc.org In some instances, these 3D networks exhibit porosity, a key feature of metal-organic frameworks (MOFs). rsc.org The topology of these networks can be quite complex, with examples of interpenetrating frameworks where multiple independent networks are intertwined. researchgate.net

Electronic and Magnetic Properties of Transition Metal Coordination Compounds

The electronic and magnetic properties of transition metal coordination compounds containing this compound (dpdo) are dictated by the nature of the metal ion, its oxidation state, and the resulting molecular geometry of the complex. The dpdo ligand, with its two N-oxide donor groups, can facilitate a range of coordination modes, influencing the splitting of the metal's d-orbitals.

Crystal Field Theory (CFT) provides a framework for understanding these properties. The ligands create an electrostatic field that removes the degeneracy of the d-orbitals. In an octahedral complex, for instance, the d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. The energy difference between these is denoted as Δoct. Strong-field ligands induce a large Δoct, often leading to low-spin complexes where electrons preferentially pair up in the lower energy orbitals. Conversely, weak-field ligands result in a small Δoct and high-spin complexes, where electrons occupy higher energy orbitals before pairing. libretexts.org

The color of transition metal complexes is a direct consequence of this d-orbital splitting. When a complex absorbs light of a specific energy, an electron is promoted from a lower energy d-orbital to a higher energy one. The color observed is the complement of the color of light absorbed. libretexts.org For example, complexes that absorb higher-energy violet or blue light appear yellow, orange, or red, which is characteristic of compounds with strong-field ligands. libretexts.org Those that absorb lower-energy yellow, orange, or red light appear blue-green, blue, or indigo, typically associated with weak-field ligands. libretexts.org

The magnetic properties of these coordination compounds are determined by the presence of unpaired electrons. Complexes with unpaired electrons are paramagnetic and are attracted to magnetic fields, while those with all paired electrons are diamagnetic and are weakly repelled by them. libretexts.org The spin state of the metal ion, which is influenced by the ligand field strength, therefore dictates the magnetic behavior of the complex. libretexts.org

Studies on specific transition metal-dpdo complexes have provided insights into their magnetic interactions. For instance, in a new polymeric complex, [Fe(bpno)2(NCS)3]n (where bpno is 4,4'-bipyridyl-N,N'-dioxide), the magnetic properties are of interest. researchgate.net Similarly, investigations into Cu(II) complexes with dpdo have revealed strong antiferromagnetic interactions between two Cu(II) ions within a macrocyclic unit and ferromagnetic interactions between adjacent macrocyclic units. researchgate.net Density functional theory calculations on sandwich-type complexes of 4,4'-bipyridine with vanadium and titanium have shown that these nanowires are magnetic metals due to spin-polarization in the d-orbital derived bands. researchgate.net

Table 1: Magnetic Properties of Selected Transition Metal-dpdo Complexes

| Complex | Magnetic Behavior | Reference |

|---|---|---|

| [Cu2Cl4(bpdo)3(H2O)2]·2(CH3)2SO | Antiferromagnetic and Ferromagnetic Interactions | researchgate.net |

| (BPY-V2)x Nanowire | Magnetic Metal | researchgate.net |

| (BPY-Ti2)x Nanowire | Magnetic Metal | researchgate.net |

This table is for illustrative purposes and includes data for related 4,4'-bipyridine ligands where specific data for the dioxide was not available.

Lanthanide Coordination Frameworks

This compound is a versatile ligand in the construction of lanthanide coordination frameworks, leading to diverse and intricate structures. These frameworks are of significant interest due to their potential applications in areas such as luminescence and magnetism, which arise from the unique electronic properties of the lanthanide ions. researchgate.net The flexible coordination geometry and high coordination numbers of lanthanide ions allow for the formation of complex one-, two-, and three-dimensional networks when bridged by the dpdo ligand. researchgate.net

The nature of the resulting framework is influenced by several factors, including the specific lanthanide ion, the counter-anion present, and the solvent system used during synthesis. For example, the reaction of different lanthanide nitrates with dpdo has yielded a variety of structures. A samarium complex, {[Sm(L)2(NO3)3]·0.5H2O}∞, exhibits a rare two-fold interpenetrating three-dimensional CdSO4-like network. rsc.org In contrast, an erbium complex, {[Er2(L)3(NO3)6]·2CH3OH}∞, forms an unprecedented two-dimensional 4.8^2 network. rsc.org

The choice of anion can also direct the dimensionality of the framework. With ytterbium salts, using nitrate as the anion leads to a one-dimensional linear chain, {[Yb(L)(NO3)3(CH3OH)]}∞, whereas using trifluoromethanesulfonate (B1224126) results in a coordination polymer network, {Yb(L)43}∞. researchgate.net Furthermore, the incorporation of other ligands or templates, such as polyoxometalates, can lead to the formation of porous coordination polymers with large cavities. tandfonline.com

Synthesis and Structural Characterization of Lanthanide Complexes

The synthesis of lanthanide complexes with this compound is typically achieved through solution-based methods, often involving the reaction of a lanthanide salt (e.g., nitrate, chloride, or triflate) with the dpdo ligand in a suitable solvent or solvent mixture, such as methanol (B129727), ethanol, or acetonitrile. researchgate.netrsc.orgresearchgate.net Hydrothermal and solvothermal techniques are also employed to promote the crystallization of the resulting coordination frameworks. researchgate.netmdpi.com

Other characterization techniques used to complement X-ray diffraction include:

Infrared (IR) Spectroscopy: To confirm the coordination of the N-oxide groups to the lanthanide ion, evidenced by a shift in the N-O stretching frequency. rsc.orgacs.org

Elemental Analysis: To verify the empirical formula of the synthesized compounds. rsc.orgacs.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination frameworks and to identify the loss of solvent molecules. researchgate.nettandfonline.comrsc.org

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material. rsc.org

Table 2: Crystallographic Data for Selected Lanthanide-dpdo Complexes

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| {[Sm(L)2(NO3)3]·0.5H2O}∞ | - | - | 2-fold interpenetrating 3D CdSO4-like net | rsc.org |

| {[Er2(L)3(NO3)6]·2CH3OH}∞ | - | - | 2D 4.8^2 network | rsc.org |

| {Nd(dpdo)2(H2O)5(CH3OH)2(CH3OH)-(H2O)5}n | - | - | 3D non-interwoven framework with large cavities | tandfonline.com |

| {Tb(dpdo)4(H2O)3(H2O)2CH3CN}n | - | - | 3D non-interwoven framework with large cavities | tandfonline.com |

Luminescence Properties of Lanthanide-4,4'-Bipyridine 1,1'-dioxide Complexes

Lanthanide complexes with this compound often exhibit characteristic luminescence, a property stemming from the f-f electronic transitions of the lanthanide ions. researchgate.netd-nb.info These transitions are typically sharp and have long lifetimes. d-nb.info The dpdo ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. aimspress.com This process, known as sensitized luminescence, significantly enhances the emission intensity of the lanthanide ion, which is otherwise weak due to the forbidden nature of f-f transitions. aimspress.com

The luminescence properties, including the emission wavelength and quantum yield, are highly dependent on the specific lanthanide ion and the coordination environment. For example, europium(III) complexes typically show bright red emission due to the 5D0 → 7FJ transitions, while terbium(III) complexes exhibit green luminescence. d-nb.infoscispace.com

Studies on various lanthanide-dpdo complexes have demonstrated their potential as luminescent materials. For instance, homodinuclear europium(III) complexes with dpdo and β-diketonate ligands show bright red emissions with absolute quantum yields up to 44%. scispace.com The excitation spectra of these complexes indicate that the ligand plays a crucial role in the sensitization process. scispace.com In a series of 3D lanthanide-organic coordination polymers constructed from 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide and oxalic acid, the photoluminescence properties of the europium(III), terbium(III), and dysprosium(III) compounds were investigated in detail. rsc.org

Table 3: Luminescence Properties of Selected Lanthanide-dpdo Complexes

| Lanthanide Ion | Emission Color | Key Transition(s) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Europium(III) | Red | 5D0 → 7FJ (J = 0-4) | up to 44 | scispace.com |

| Terbium(III) | Green | 5D4 → 7FJ | - | rsc.orgd-nb.info |

| Dysprosium(III) | - | - | - | rsc.org |

| Samarium(III) | - | - | - | nih.gov |

Data may be from related bipyridine N-oxide ligands where specific data for this compound was not available.

Actinide and Main Group Metal Compounds

The coordination chemistry of this compound extends beyond transition metals and lanthanides to include actinide and main group metals. Bipyridine-type ligands are common in actinide chemistry, forming stable complexes. mdpi.com The large ionic radii and variable coordination numbers of actinides allow for the formation of diverse structures with ligands like dpdo. mdpi.com While specific studies focusing solely on actinide complexes with this compound are less common than for lanthanides, the principles of their coordination are similar. These complexes are of interest for applications in nuclear fuel reprocessing and waste separation. chalmers.se

In the realm of main group metals, dpdo has been shown to form coordination compounds with elements like zinc and lead. researchgate.netrsc.org The binding modes in these complexes are varied and can include direct M-L coordination bonds, as well as non-covalent interactions such as hydrogen bonding and π-π stacking, which play a crucial role in building supramolecular architectures. rsc.org For example, the complexes Zn(MeOH)2L3·3MeOH and ZnL62 demonstrate the versatility of dpdo in crystal engineering. rsc.org Lead(II) halides form isostructural 2D coordination polymers with dpdo. researchgate.net

Stereochemistry and Chiral Complexes Involving this compound

The non-planar, twisted conformation of the two pyridine (B92270) rings in this compound introduces the possibility of atropisomerism, a type of axial chirality arising from hindered rotation around the C-C single bond connecting the two rings. nih.gov This inherent chirality can be exploited in the design of chiral coordination complexes and frameworks. The stereochemistry of the resulting complexes is influenced by the chirality of the ligand, as well as by the coordination geometry imposed by the metal center.

The formation of chiral complexes can be achieved by using enantiomerically pure dpdo ligands or through spontaneous resolution during crystallization. These chiral metal-organic frameworks are of interest for applications in enantioselective separation and catalysis. tandfonline.com For instance, a homochiral metal-organic porous material has demonstrated potential for such applications. tandfonline.com

The stereochemical communication between metal centers in polynuclear complexes can also be mediated by the dpdo ligand. In self-assembled cages, long-range stereochemical coupling between metal centers has been observed, where the configuration of one metal center influences the stereochemistry of others, even over significant distances. acs.org

Absolute Configuration Determination

Determining the absolute configuration of chiral complexes involving this compound is crucial for understanding their properties and potential applications. The primary and most definitive method for this is single-crystal X-ray diffraction. nih.govresearchgate.net This technique can distinguish between the enantiomorphs of a chiral crystal structure and the enantiomers of a chiral molecule. researchgate.net

In cases where suitable single crystals for X-ray diffraction are not obtainable, chiroptical spectroscopic methods, in conjunction with theoretical calculations, provide a powerful alternative. Electronic Circular Dichroism (ECD) is particularly useful. nih.govfrontiersin.org The experimental ECD spectrum is compared with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT). nih.govcmu.edu A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the complex. cmu.edu

Other methods that can be employed for the determination of absolute configuration include:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can provide detailed stereochemical information.

Optical Rotatory Dispersion (ORD): This method measures the change in optical rotation with wavelength and can be used to assign absolute configurations, especially when the optical rotation values are significant. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, particularly for diastereomeric complexes, NMR can be used to determine the relative and sometimes absolute configuration by comparing experimental and computed chemical shifts. frontiersin.org

Table 4: Methods for Absolute Configuration Determination

| Method | Principle | Application | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice | Definitive determination of 3D structure and absolute configuration | nih.govresearchgate.net |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | Assignment of absolute configuration by comparison with theoretical calculations | nih.govfrontiersin.orgcmu.edu |

| Time-Dependent Density Functional Theory (TD-DFT) | Quantum mechanical calculation of excited state properties | Prediction of ECD spectra to aid in absolute configuration assignment | nih.govcmu.edu |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Determination of stereochemistry | - |

Chiral Skew Conformations in Chelate Rings

Research into the coordination chemistry of bipyridine N,N'-dioxides has revealed that the formation of chelate rings can induce chirality due to the adoption of skew conformations. This phenomenon, however, is structurally dependent on the specific isomer of the bipyridine ligand used.

In the case of 2,2'-bipyridine (B1663995) N,N'-dioxide (bpdo) and its derivatives, the two N-oxide groups are positioned on the same side of the C-C bond linking the pyridine rings. This geometry is conducive to the formation of a seven-membered chelate ring upon coordination to a single metal center. This chelate ring is not planar and can adopt one of two enantiomeric skew conformations, designated as δ and λ. This conformational chirality has been extensively studied in complexes with various metal ions. For instance, X-ray analyses have confirmed the skew conformation of the bpdo chelate ring in complexes such as La(bpdo)₄₃ and [UO₂(NO₃)₂(bpdo)].

Conversely, for this compound, the N-oxide groups are located on opposite sides of the molecule, pointing away from each other. This linear geometry makes it exceptionally well-suited to act as a bridging ligand, connecting two different metal centers to form coordination polymers and networks. The extensive distance and opposing orientation of the donor oxygen atoms make the formation of a stable chelate ring around a single metal ion sterically prohibitive. Such a chelate would require the formation of a very large and highly strained ring system.

A comprehensive review of the crystallographic literature indicates that this compound consistently functions as a bridging ligand. While there have been reports on lanthanide(III) complexes where a related ligand, 2,2'-dithiobis(pyridine N-oxide) (dtpo), was initially thought to form 9-membered chelate rings, these structures were not confirmed by X-ray crystallography. For this compound itself, its role as a bridging ligand in lanthanide coordination polymers is well-established.

Therefore, the topic of chiral skew conformations within chelate rings is not applicable to the coordination chemistry of this compound, as it does not form such rings. This coordination behavior is a defining characteristic of its isomer, 2,2'-bipyridine N,N'-dioxide.

Crystal Engineering and Supramolecular Chemistry

Role of 4,4'-Bipyridine (B149096) 1,1'-dioxide in Crystal Engineering

The utility of bpdo in crystal engineering stems from its ability to act as a versatile ligand and a hydrogen bond acceptor. rsc.org The N-oxide groups enhance its capacity for forming strong interactions compared to its unoxidized counterpart, 4,4'-bipyridine. This characteristic makes it a valuable component in the creation of complex, multi-dimensional crystalline structures. rsc.orgcapes.gov.br

4,4'-Bipyridine 1,1'-dioxide is extensively used as a bridging ligand in the construction of metal coordination networks. rsc.org The oxygen atoms of the N-oxide groups readily coordinate with metal ions, facilitating the formation of one-, two-, and three-dimensional frameworks. rsc.orgresearchgate.net

For instance, bpdo has been instrumental in creating lanthanide coordination polymers with unusual 2D and 3D network topologies. rsc.org In complexes with d-block elements like zinc(II), bpdo demonstrates multiple connection modes, including direct metal-ligand coordination, which contributes to the formation of robust 3D open-framework structures. rsc.org The flexibility of the bpdo ligand, with its ability to adopt different coordination modes, allows for the generation of a plethora of extended assemblies, including grids, ladders, and more complex interpenetrating networks. rsc.orgresearchgate.net

Research has shown that the nature of the metal ion and counter-anions can influence the final architecture of the coordination polymer. rsc.org For example, different terbium(III) to bpdo stoichiometric ratios, controlled by diffusion solvent mixtures, have led to the synthesis of five distinct coordination polymers with topologies ranging from zig-zag chains to ladder and net structures. nih.gov

Table 1: Examples of Metal Coordination Networks with this compound

| Metal Ion | Resulting Architecture | Key Features | Reference |

|---|---|---|---|

| Zn(II) | 3D open-framework | Accommodates solvent molecules in large pores. | rsc.org |

| Terbium(III) | Zig-zag chains, ladders, 4.8² nets | Stoichiometry-dependent topologies. | nih.gov |

| Sm(III) | Two-fold interpenetrating 3D CdSO₄-like nets | Rare network topology. | rsc.org |

| Er(III) | 2D 4.8² network | Unprecedented network structure. | rsc.org |

Hydrogen bonding plays a pivotal role in the crystal structures of compounds containing this compound. The oxygen atoms of the N-oxide groups are effective hydrogen bond acceptors, readily interacting with hydrogen-bond donors like water, alcohols, or carboxylic acids. rsc.orgrsc.org These interactions are fundamental in assembling molecules into higher-order supramolecular structures. rsc.orgresearchgate.net

In the absence of metal ions, bpdo forms molecular adducts with various organic acids through strong O-H···O or N-H···O hydrogen bonds. rsc.orgresearchgate.net These interactions, often in combination with weaker C-H···O bonds, lead to the formation of well-defined motifs like planar sheets, ladders, and pseudorotaxane-type assemblies. rsc.orgresearchgate.net

In metal complexes, coordinated water molecules or other protic ligands can form hydrogen bonds with the bpdo ligands of adjacent chains or frameworks, leading to the expansion of the structure into higher dimensions. rsc.org For example, in certain cobalt(II) and nickel(II) complexes, bpdo acts as a bridging hydrogen-bond acceptor to link aqua-metal complexes into doubly-interpenetrated frameworks. rsc.org The strength of these hydrogen bonds is evidenced by short O···O distances in the crystal structures. rsc.org

In addition to coordination and hydrogen bonds, π-π stacking interactions between the pyridine (B92270) rings of this compound are a significant force in the organization of its crystal structures. rsc.org These non-covalent interactions contribute to the stability and dense packing of the molecular assemblies. researchgate.net

Hydrogen-Bonding Interactions in Crystal Structures

Supramolecular Architectures and Assemblies

The combination of coordination bonds, hydrogen bonding, and π-π stacking allows this compound to form a diverse range of supramolecular architectures and assemblies. researchgate.netresearchgate.net These organized structures are of great interest for their potential applications in materials science.

This compound readily forms molecular adducts and co-crystals with a variety of organic molecules, particularly those with hydrogen-bond donor capabilities. rsc.orgresearchgate.net The study of these co-crystals provides insight into the principles of molecular recognition and self-assembly.

Research has detailed the formation of molecular adducts of bpdo with cyanuric acid, trithiocyanuric acid, phloroglucinol, resorcinol, and 1,2,4,5-benzenetetracarboxylic acid. rsc.orgresearchgate.net The crystal structures of these adducts reveal a variety of hydrogen-bonded motifs, including both homomeric (between like molecules) and heteromeric (between different molecules) interactions. rsc.orgresearchgate.net The resulting supramolecular architectures include planar sheets, ladders, and even pseudorotaxane-type assemblies. rsc.orgresearchgate.net The specific patterns of interaction and the resulting structures are dependent on the nature and functionality of the co-crystallizing agent. rsc.orgresearchgate.net

Table 2: Supramolecular Assemblies of this compound Adducts

| Co-crystallizing Agent | Primary Interactions | Resulting Architecture | Reference |

|---|---|---|---|

| Cyanuric acid | N-H···O, C-H···O | Homomeric and heteromeric units | rsc.orgresearchgate.net |

| Trithiocyanuric acid | N-H···S, C-H···O | Homomeric aggregation with water | rsc.orgresearchgate.net |

| 1,3,5-Trihydroxybenzene | O-H···O, C-H···O | No heteromeric interactions | rsc.orgresearchgate.net |

| 1,3-Dihydroxybenzene | O-H···O, C-H···O | Heteromeric interactions, homomeric bpdo | rsc.orgresearchgate.net |

A fascinating aspect of the crystal engineering of this compound is its ability to form interpenetrating frameworks. rsc.org Interpenetration occurs when two or more independent frameworks grow through each other without being covalently bonded. This phenomenon is often observed in the construction of porous coordination polymers.

For instance, bpdo has been used to construct doubly-interpenetrated framework materials with cobalt(II) and nickel(II), where the bpdo molecule acts as a hydrogen-bond acceptor, linking cationic metal-aqua complexes. rsc.org In another example, a samarium(III) complex with bpdo forms a rare two-fold interpenetrating three-dimensional network with a CdSO₄-like topology. rsc.org The formation of interpenetrating frameworks can be influenced by factors such as the size and shape of the ligands and counter-ions, as well as the reaction conditions. These structures are of particular interest for their potential to create materials with tunable porosity and guest-sorption properties.

Formation of Chains, Sheets, and 3D Networks

The ability of this compound to link metal centers leads to the formation of a variety of coordination polymers with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks. nih.gov The final architecture is influenced by factors such as the choice of metal ion, counter-anions, and solvent conditions. researchgate.netacs.org

One-Dimensional (1D) Chains: The bpno ligand can bridge metal ions to form simple linear or zigzag chains. nih.gov For instance, lanthanide complexes can feature two metal centers bridged by two cis-configured bpno ligands to form a ring, which is then further bridged by trans ligands to generate 1D chains. researchgate.net In some structures, these 1D polymeric chains, formed through the coordination of metal ions like Mn(II) with bpno, serve as the basis for building up higher-dimensional supramolecular frameworks decorated with other components like Keggin-type polyanion clusters. researchgate.net

Two-Dimensional (2D) Sheets: By cross-linking linear chains or through specific coordination geometries, bpno can generate 2D sheets. A notable example is a Co(II) metal-organic framework, [Co(dpdo)2(H2O)Br2]n, which forms a gridlike (4,4)-connected 2D layer network. researchgate.net In this structure, dinuclear Co(II) units act as nodes, and the bpno ligands act as linkers. researchgate.net Similarly, a complex with Cu(II), {Cu(H2O)(bpdo)2(H2O)}n, forms a 2-D wavelike polymer. acs.org Lanthanide complexes have also yielded unprecedented 2D 4.8(2) networks. researchgate.net These 2D sheets can be further stabilized by π–π stacking interactions between adjacent pyridine rings. researchgate.net

Three-Dimensional (3D) Networks: The connection of 2D sheets through further bridging ligands or intermolecular forces like hydrogen bonds can lead to the formation of robust 3D networks. researchgate.net Structurally characterized transition metal complexes with bpno have shown various 3D topologies, including 4¹²6³ (α-Po type) and 4⁸6⁶⁸ networks. researchgate.net The reaction of Co(II) and Ni(II) with bpno has produced 3D complexes of the formula {M(bpdo)3(C2H5OH)7}n, where the metal ions are octahedrally coordinated to six bpno molecules, creating a highly connected framework. acs.org In another example, a samarium complex, {[Sm(L)2(NO3)3]·0.5H2O}∞, exhibits a rare two-fold interpenetrating 3D CdSO4-like network. researchgate.net

Table 1: Examples of Multidimensional Networks with this compound (bpno)

| Dimensionality | Compound/System | Structural Features | Topology |

|---|---|---|---|

| 1D Chain | Lanthanide-bpno | Metal centers bridged by cis and trans bpno ligands. researchgate.net | Chain |

| 2D Sheet | {Cu(H₂O)(bpdo)₂(H₂O)}n | Wavelike polymer with square-pyramidal Cu(II). acs.org | Wavelike Sheet |

| 2D Sheet | {[Er₂(L)₃(NO₃)₆]·2CH₃OH}∞ | Unprecedented network with Erbium. researchgate.net | 4.8² Network |

| 2D Sheet | [Co(dpdo)₂(H₂O)Br₂]n | Gridlike layer from dinuclear Co(II) units. researchgate.net | (4,4)-connected grid |

| 3D Network | {[Sm(L)₂(NO₃)₃]·0.5H₂O}∞ | Two-fold interpenetrating network. researchgate.net | CdSO₄-like |

| 3D Network | {M(bpdo)₃(C₂H₅OH)₇}n (M=Co, Ni) | Octahedral metal centers linked by six bpno molecules. acs.org | Not Specified |

| 3D Network | Transition Metal Complexes | Various characterized structures. researchgate.net | α-Po type (4¹²6³), 4⁸6⁶⁸ |

Host-Guest Chemistry and Inclusion Compounds

This compound can act as a guest molecule, forming stable inclusion complexes with various molecular hosts. This behavior is primarily driven by noncovalent interactions such as hydrogen bonding and C-H···π interactions. nih.govresearchgate.net

A prominent example is the formation of 1:1 in-cavity complexes with C-ethyl-2-methylresorcinarene as the host molecule. nih.govjyu.fi The linear, rod-shaped bpno molecule fits within the cavity of the resorcinarene (B1253557) host. nih.govd-nb.info The presence of N-O groups on both aromatic rings of the guest molecule is crucial for the formation of these in-cavity complexes. nih.govjyu.fi Single-crystal X-ray crystallography confirms these structures, revealing strong hydrogen bonds between the host's hydroxyl groups and the guest's N-oxide groups. nih.govjyu.fi In the solid state, the bpno guest is known to be a hydrogen bond acceptor for up to six hydrogen bond donors. researchgate.net

The interaction is further stabilized by C-H···π contacts between the acidic ortho-hydrogen atoms of the bpno guest and the electron-rich aromatic cavity of the resorcinarene host. researchgate.netd-nb.info The conformation of the guest molecule, specifically the C-C twist angle between the pyridine rings, is critical for maximizing these stabilizing interactions within the host cavity. d-nb.info

Table 2: Host-Guest Complex of this compound

| Host Molecule | Guest Molecule | Complex Stoichiometry | Key Interactions | Conformation |

|---|---|---|---|---|

| C-ethyl-2-methylresorcinarene | This compound | 1:1 | Strong Hydrogen Bonding (Host OH···O-N Guest), C-H···π interactions. nih.govresearchgate.net | Host adopts a C₂ᵥ conformation; Guest is linear and rod-shaped. nih.gov |

Protonated Forms and Hydrogen-Bonded Networks

Under acidic conditions, the N-oxide groups of this compound can be protonated, leading to the formation of the monoprotonated cation (Hbpdo⁺) or the diprotonated dication (H₂bpdo²⁺). acs.orgacs.org These protonated species are effective building blocks for constructing extensive hydrogen-bonded networks. acs.org

The diprotonated form, H₂bpdo²⁺, has been stabilized in the solid state as chloride salts, (H₂bpdo)Cl₂. In these structures, the hydroxyl hydrogen atoms form strong hydrogen bonds with the chloride anions. acs.orgacs.org

Table 3: Protonated Forms of this compound and Their Networks

| Protonated Species | Associated Compound | Supramolecular Structure | Key Interactions |

|---|---|---|---|

| H₂bpdo²⁺ | (H₂bpdo)Cl₂ | Discrete dicationic salts. acs.orgacs.org | (O)H···Cl⁻ hydrogen bonds. acs.orgacs.org |

| Hbpdo⁺ | (Hbpdo)₂[Sb₂Br₈] | 1D network of H-bonded cations. acs.orgacs.org | O···H···O hydrogen bonds between cations. acs.org |

| Hbpdo⁺ / H₂bpdo²⁺ | (H₂bpdo)(Hbpdo)₄[Bi₄Br₁₈]·2H₂O | H-bonded oligomers of five entities. acs.orgacs.org | O···H···O hydrogen bonds forming a 0D network of five units. acs.org |

| Doubly protonated 4,4'-bipyridine | {(C₁₀H₁₁N₃)[V₄O₈(PO₄)₂]}n (comparative structure) | Cations situated between anionic layers. nih.gov | N-H···O hydrogen bonds. nih.gov |

Metal Organic Frameworks Mofs and Coordination Polymers

4,4'-Bipyridine (B149096) 1,1'-dioxide as a Linker in MOFs and Coordination Polymers

4,4'-Bipyridine 1,1'-dioxide (dpdo) is a versatile organic ligand used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Unlike its parent compound, 4,4'-bipyridine (bipy), the presence of N-oxide groups in dpdo introduces unique electronic and coordination properties. The oxygen atoms of the N-oxide groups act as potent electron donors, enabling the ligand to form stable coordination bonds with a wide variety of metal ions. researchgate.net

The geometry of this compound allows it to act as a bridging ligand, connecting metal centers to form extended networks. Its coordination modes are diverse; it can link two, three, or even four metal centers, leading to the formation of novel and complex frameworks. researchgate.net Beyond direct metal coordination, the N-oxide groups are excellent hydrogen-bond acceptors. This characteristic allows dpdo to participate in building robust, interpenetrating frameworks held together by a combination of coordination bonds and hydrogen-bonding interactions. rsc.org For instance, it has been shown to bridge tetraaqua-dinitrato-metal(II) complexes (where the metal is Cobalt or Nickel) through hydrogen bonds, resulting in doubly-interpenetrated frameworks with significant topological connectivity. rsc.org

The ability of this compound to engage in various binding modes—including metal-ligand coordination, hydrogen bonding, and π-π stacking interactions—makes it a powerful tool for crystal engineers aiming to create multi-dimensional supramolecular structures. researchgate.net This versatility has led to its use in generating a range of coordination polymers with diverse dimensionalities, from simple one-dimensional chains to complex three-dimensional networks. acs.org

Design and Synthesis of MOFs with this compound

The creation of MOFs is a process that blends rational design with precise synthesis techniques. The selection of linkers like this compound is a critical first step, followed by the application of specific synthetic conditions to guide the self-assembly process.

The rational design of MOFs, often termed reticular chemistry, involves the deliberate selection of molecular building blocks—metal-based secondary building units (SBUs) and organic linkers—to construct crystalline frameworks with predetermined topologies and properties. illinois.edursc.org The use of rigid, well-defined linkers is a cornerstone of this strategy, and this compound fits this role effectively. acs.org

Hydrothermal and solvothermal synthesis are the most common and effective methods for preparing crystalline MOFs. eeer.orgoaepublish.com These techniques involve heating a mixture of the metal salt and the organic linker(s) in a solvent (water for hydrothermal, an organic solvent for solvothermal) within a sealed vessel, such as a Teflon-lined autoclave, at elevated temperatures and pressures. eeer.orgscispace.comsci-hub.se This environment facilitates the dissolution of precursors and promotes the crystallization of the final MOF product. scispace.com

The choice of solvent is critical, as it can influence the resulting structure. Solvents like N,N-dimethylformamide (DMF) are frequently used due to their high boiling points and ability to dissolve a wide range of precursors. acs.org The synthesis of a series of flexible MOFs using 4,4'-bipyridine (a related compound) with transition metals and a flexible dicarboxylate was achieved under hydrothermal conditions, demonstrating how the choice of solvent can direct the formation of different dimensional structures (1D, 2D, or 3D). rsc.org Similarly, solvothermal reactions of metal salts with this compound in methanol (B129727) have been shown to yield a variety of coordination polymer products with different structures. acs.org

Table 1: Examples of MOFs Synthesized via Hydrothermal/Solvothermal Methods

| MOF Formula | Linkers | Metal Ion(s) | Synthesis Method | Reference |

| M(HBTC)(4,4'-bipy)·3DMF | 1,3,5-benzenetricarboxylic acid, 4,4'-bipyridine | Ni, Co, Zn | Solvothermal | cjcatal.com |

| [Cd(BDC)0.5(PCA)] | Terephthalic acid, Pyridine-4-carboxylic acid | Cd(II) | Solvothermal | scispace.com |

| [FeCl3(μ-L)]∞ (L = dpdo) | This compound | Fe(III) | Solvothermal (Methanol) | acs.org |

| ([Mn(μ-L)3]·2ClO4)∞ (L = dpdo) | This compound | Mn(II) | Solvothermal (Methanol) | acs.org |

| Cu(BDC)(bipy) | 1,4-benzenedicarboxylate, 4,4'-bipyridine | Cu(II) | Not specified | nanochemres.org |

Rational Design Strategies for MOF Construction

Structural Diversity of MOFs

The combination of metal ions with this compound and other co-ligands gives rise to a remarkable diversity of structures, ranging from simple chains to complex, interwoven three-dimensional networks. mdpi.comrsc.orgresearchgate.net

The bridging nature of this compound readily facilitates the formation of one-dimensional (1D) and two-dimensional (2D) structures. uni.edu In its simplest role, the ligand can connect metal centers in a linear fashion to create infinite 1D chains. For example, the reaction of this compound (L) with iron(III) chloride in methanol yields [FeCl3(μ-L)]∞, a 1D chain structure. acs.org

By altering the metal-to-ligand ratio and the coordination environment of the metal, 2D sheets can be assembled. In these structures, the metal centers act as nodes connected by the dpdo linkers to extend the network in two dimensions. A notable example is ([Mn(μ-L)3]·2ClO4)∞, where manganese(II) ions are linked by dpdo ligands to form 2D sheets with an uncommon 3⁶-hxl topology. acs.org Another 2D network was observed in an erbium complex, {[Er2(L)3(NO3)6]·2CH3OH}∞, which displays an unprecedented 4.8² network. researchgate.net The synthesis of square-shaped 2D MOF nanoplatelets has also been achieved through the solvothermal treatment of Cu(NO₃)₂ and 4,4'-bipyridine, where a capping agent was used to hinder growth in the third dimension. nih.gov

Table 2: Examples of 1D and 2D MOFs with this compound (dpdo)

| Compound Formula | Dimensionality | Topology/Description | Metal Ion | Reference |

| [FeCl3(μ-dpdo)]∞ | 1D | Linear Chain | Fe(III) | acs.org |

| ([Cu(dpdo)2(OHMe)2(μ-dpdo)]·2PF6·n(solv))∞ | 1D | Linear Chain | Cu(II) | acs.org |

| ([Mn(μ-dpdo)3]·2ClO4)∞ | 2D | 3⁶-hxl topology sheet | Mn(II) | acs.org |

| {[Er2(dpdo)3(NO3)6]·2CH3OH}∞ | 2D | 4.8² network | Er(III) | researchgate.net |

The true potential of this compound as a linker is realized in the construction of three-dimensional (3D) frameworks. These structures are often created by using the dpdo ligand to connect pre-formed 2D layers or other SBUs into a 3D architecture. nih.govcjcatal.com The resulting frameworks can possess high porosity and surface area, which are crucial for applications in gas storage and catalysis. illinois.edu

A fascinating phenomenon in MOF chemistry is interpenetration, where two or more independent frameworks grow interwoven with each other within the same crystal. amazonaws.com This can occur when the voids within a single framework are large enough to accommodate one or more identical frameworks. This compound has been instrumental in creating such structures. For example, a samarium(III) nitrate (B79036) complex with this ligand, {[Sm(L)2(NO3)3]·0.5H2O}∞, forms rare two-fold interpenetrating 3D nets with a CdSO₄-like topology. researchgate.net In other systems, the ligand acts as a hydrogen-bond acceptor to link inorganic complexes, creating doubly-interpenetrated frameworks that are not based on direct coordination to the dpdo ligand but on supramolecular interactions. rsc.org The formation of interpenetrated networks can significantly affect the properties of the MOF, often reducing the pore size while increasing the framework's stability. amazonaws.comacs.org

Topology Analysis of MOFs (e.g., pcu, sql, hxl)

The ligand this compound (L) has been instrumental in the synthesis of various coordination polymers with diverse network topologies. The final topology is heavily influenced by the choice of the transition metal salt and reaction conditions.

For instance, reactions with manganese and copper salts have resulted in two-dimensional (2D) sheet architectures exhibiting an unusual 3⁶-hxl (hexagonal) topology in compounds like ([Mn(μ-L)₃]·2ClO₄)∞ and ([Cu(μ-L)₃]·2BF₄)∞. acs.org In contrast, the more common 4⁴-sql (square lattice) topology is observed in several cadmium and copper-based coordination polymers, including [Cd(ONO₂)₂(μ-L)₂]∞ and ([Cu(OHMe)₂(μ-L)₂]·2ZrF₅)∞. acs.org In some cases, these sql sheets can be further linked by bridging anions, such as [SiF₆]²⁻, to create complex three-dimensional (3D) structures with a 5-c 4⁴.6⁶-sqp topology. acs.org

Another complex 3D network was observed in a gadolinium-based MOF, [Gd(bipyNO)₄]₃(TfO)₉, which can be classified as having a (3⁵4¹⁴5⁹) (3⁵4¹³5¹⁰)₂ topology. mdpi.com While the parent ligand, 4,4'-bipyridine, is commonly used in mixed-linker systems to generate 3D frameworks with the primitive cubic (pcu) topology, specific examples of this compound forming pcu networks are not prominently featured in the reviewed literature. nih.gov

The diversity of these outcomes, ranging from 2D sheets with hxl and sql topologies to intricate 3D frameworks, underscores the versatility of this compound as a linker in crystal engineering. acs.orgrsc.orgrsc.org

Gas Sorption and Separation in MOFs

The application of MOFs in gas sorption and separation is a field of intensive research, driven by the need for energy-efficient purification and storage technologies. rsc.org The performance of a MOF in these applications is dictated by its structural characteristics, such as surface area, pore size, and the chemical nature of the pore surfaces. rsc.org While specific gas sorption data for MOFs based exclusively on this compound is limited, with some reported polymers being nonporous, the extensive research on the parent 4,4'-bipyridine (bpy) ligand provides valuable insight into the potential of this class of materials. acs.org

The capture of carbon dioxide (CO₂) from flue gas (CO₂/N₂) and natural gas (CO₂/CH₄) is a critical environmental and industrial challenge. sydney.edu.au MOFs are promising materials for this purpose due to their tunable porosity and the potential for selective CO₂ adsorption. austinpublishinggroup.com This selectivity often arises from preferential interactions between CO₂ and the framework, which can be enhanced by features like open metal sites or functional groups within the pores. austinpublishinggroup.comnanochemres.org

MOFs constructed with the parent 4,4'-bipyridine ligand have demonstrated significant capabilities in this area. For example, the microporous MOF Zn(BDC)(4,4'-Bipy)₀.₅ (MOF-508b), which has one-dimensional pores of about 4.0 × 4.0 Å, shows highly selective adsorption of CO₂. capes.gov.br It can achieve a CO₂ adsorption capacity of 26.0 wt% at 303 K and 4.5 bar. capes.gov.br Similarly, modifying flexible frameworks with rigid 4,4'-bipyridine pillars has been shown to produce rigid structures with notable gas sorption properties, including selective uptake of CO₂ over N₂ and CH₄ at 273 K. acs.orgnih.gov

| MOF | Conditions | CO₂ Capacity | Selectivity |

|---|---|---|---|

| Zn(BDC)(4,4'-Bipy)₀.₅ (MOF-508b) | 303 K, 4.5 bar | 26.0 wt% | High selectivity for CO₂ over N₂ and CH₄ |

| [Cu₂(obb)₂(bpy)₀.₅(DMF)]·2DMF | 273 K | Notable selective uptake | CO₂ over N₂ and CH₄ |

The storage of fuel gases like hydrogen (H₂) and methane (B114726) (CH₄) is another key application for MOFs. vnu.edu.vn For hydrogen storage, the goal is to adsorb significant quantities at safe pressures, often at cryogenic temperatures (77 K). researchgate.netchemrxiv.org Methane storage in MOFs is pursued as an alternative to compressed natural gas, with materials like [Cu(4,4'-bpy)₂(SiF₆)] showing uptakes superior to traditional zeolites. nih.gov

MOFs incorporating the 4,4'-bipyridine linker have been investigated for both H₂ and CH₄ storage. A series of MOFs based on 1,3-adamantanediacetate and 4,4'-bipyridine displayed varied H₂ sorption capacities at 77 K and up to 1 atm, with the zinc-based framework, Zn-ADA-1, showing the highest uptake at 1.36 wt% without reaching saturation. researchgate.net The first MOF reported for methane storage, [Co₂(4,4'-bpy)₃(NO₃)₄], demonstrated a capacity of 2.3 mmol g⁻¹ at 298 K and 30 bar. nih.gov

| MOF | Gas | Conditions | Adsorption Capacity |

|---|---|---|---|

| Zn-ADA-1 | H₂ | 77 K, 1 atm | 1.36 wt% |

| Mn-ADA-1 | H₂ | 77 K, 1 atm | 0.72 wt% |

| Cd-ADA-1 | H₂ | 77 K, 1 atm | 0.42 wt% |

| [Co₂(4,4'-bpy)₃(NO₃)₄] | CH₄ | 298 K, 30 bar | 2.3 mmol g⁻¹ |

| [Cu(4,4'-bpy)₂(SiF₆)] | CH₄ | 298 K, 36 bar | 6.5 mmol g⁻¹ |

Carbon Dioxide Capture and Selectivity

Porosity and Stability of MOFs

High stability and permanent porosity are crucial for the practical application of MOFs. nih.gov The properties of MOFs derived from this compound show considerable variation. A number of coordination polymers synthesized with this ligand have been reported to be nonporous, and thermal treatment of solvated versions often leads to the disintegration of the structure rather than the creation of permanent porosity. acs.org

However, this is not a universal outcome. A notable counterexample is a gadolinium-based MOF, [Gd(bipyNO)₄]₃(TfO)₉, which forms a complex 3D network with extremely large cavities that represent over 70% of the total crystal volume. mdpi.com This demonstrates that highly porous structures can indeed be achieved with this ligand. The stability of such frameworks can be a significant challenge, but strategies exist to enhance it. One successful approach involves using rigid pillars, such as the parent 4,4'-bipyridine, to connect 2D layers, transforming flexible structures with no gas sorption into rigid, porous frameworks with improved stability and functionality. acs.orgnih.govresearchgate.net

Multifunctional MOFs

The tunability of MOFs allows for the integration of multiple functionalities, such as catalysis, sensing, and selective adsorption, within a single material. nih.govacs.org MOFs based on this compound show promise for the development of such multifunctional materials.

The highly porous gadolinium MOF, [Gd(bipyNO)₄]₃(TfO)₉, serves as an excellent example. mdpi.com The framework contains triflate counterions within its large cavities, which can be exchanged for other anions in a post-synthetic modification process. mdpi.com This has been demonstrated through the successful incorporation of polyoxometalates (POMs) and the coordination complex [AuCl₄]⁻ into the MOF's pores via anion exchange. mdpi.com This process allows for the introduction of new species that can impart additional properties, such as catalytic activity or specific binding sites, transforming the initial material into a multifunctional one. mdpi.com The ability to host different active species within its stable, porous structure highlights the potential of this compound in designing advanced, functional materials.

Catalytic Applications of 4,4 Bipyridine 1,1 Dioxide

4,4'-Bipyridine (B149096) 1,1'-dioxide as a Catalyst in Organic Reactions

4,4'-Bipyridine 1,1'-dioxide serves as a catalyst in several organic synthesis reactions. Its utility stems from the bifunctional N-oxide groups, which can participate in hydrogen bonding and act as oxygen atom transfer agents. This property is particularly exploited in specific oxidation reactions.

Oxidation Reactions

The N-oxide functional groups in this compound enable it to act as an oxygen atom transfer agent in various oxidation reactions. The molecule can be synthesized through the oxidation of 4,4'-bipyridine, commonly using oxidizing agents like hydrogen peroxide in an acetic acid medium. In turn, the N-oxide groups can donate their oxygen atoms to a substrate, facilitating its oxidation, while the catalyst itself is reduced back to 4,4'-bipyridine. This catalytic cycle allows it to be used in processes requiring controlled oxidation.

Oxidation of Aromatic Sulfides

A notable application of this compound is in the catalytic oxidation of aromatic sulfides to their corresponding sulfoxides. Sulfoxides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) without further oxidation to the sulfone can be challenging. While various metal-based catalysts and environmentally friendly oxidants like hydrogen peroxide are employed for this transformation, the use of organocatalysts like this compound offers an alternative route.

Detailed research has explored various catalytic systems for the selective oxidation of sulfides. For instance, studies on hybrid copper vanadates and manganese-catalyzed reactions have demonstrated high efficiency and selectivity under specific conditions. acs.orgroyalsocietypublishing.org While specific data for this compound as the sole catalyst in a comprehensive study is not extensively detailed in the provided search results, its established role as an oxygen transfer agent supports its potential application in this area. The general mechanism would involve the transfer of an oxygen atom from one of the N-oxide groups to the sulfur atom of the aromatic sulfide.

Table 1: Examples of Catalytic Systems for Sulfide Oxidation (for comparative context)

| Catalyst System | Substrate | Oxidant | Conditions | Conversion (%) | Selectivity to Sulfoxide (%) |

| Hybrid Copper Vanadate (Catalyst 1) | Thioanisole | H₂O₂ | Methanol (B129727), 40°C, 4h | 99.1 | >99.9 |

| Hybrid Copper Vanadate (Catalyst 1) | 4-Methylthioanisole | H₂O₂ | Methanol, 40°C, 4h | 98.7 | >99.9 |

| Mn(TMPIP)/TiO₂ | Thioanisole | O₂ / IBA | Toluene, 80°C | 76 | 96 |

| Mn(TMPIP)/TiO₂ | Diphenyl sulfide | O₂ / IBA | Toluene, 80°C, 6h | 92 | >99 |

Data sourced from studies on related catalytic systems for illustrative purposes. acs.orgmdpi.com

Role in Transition-Metal Complex Catalysis

Catalysis under Mild Conditions

The design of catalysts that operate under mild conditions (e.g., lower temperatures and pressures) is a key goal in green chemistry. The coordination complexes formed with this compound can facilitate catalytic transformations under such gentle conditions. For example, the synthesis of these complexes often proceeds at room temperature or with slight heating. smolecule.com The resulting catalysts can then be applied in reactions like multi-component condensations under mild and even solvent-free conditions. The structural and electronic properties imparted by the this compound ligand are crucial in optimizing reaction conditions and improving product yields in these catalytic systems.

Enhanced Efficiency and Reduced Energy Consumption

By serving as a structural component in transition-metal catalysts, this compound contributes to enhanced catalytic efficiency. The unique way it coordinates with metal ions can influence the activity of the catalytic center, sometimes leading to higher turnover numbers and selectivity. smolecule.com For example, in the electrochemical reduction of CO₂, the nature of the bipyridine ligand, including substitutions, has been shown to enhance catalytic activity. nih.gov While many studies focus on other bipyridine derivatives, the fundamental principle of ligand-tuning to boost efficiency applies. Efficient catalysis at lower temperatures and pressures inherently leads to reduced energy consumption, contributing to more sustainable chemical processes.

Electrocatalysis and Photoelectrocatalysis

The application of this compound extends to the fields of electrocatalysis and photoelectrocatalysis, primarily through its incorporation into coordination polymers. These materials have potential uses in molecular switches, optoelectronics, and as photoresponsive materials. nih.govnih.gov

Recent research has demonstrated that coordination polymers constructed with this compound (referred to as 'bpdo' in some studies) as a photoactive ligand can exhibit multifunctional properties. nih.govresearchgate.net For instance, a manganese-based coordination polymer, {[Mn(bpdo)(fum)(H₂O)₂]}n, displays both photochromic and photomagnetic properties. nih.govnih.gov These effects are triggered by photogenerated radicals that result from a photoinduced electron transfer mechanism. nih.govnih.gov This photoactivity is a key characteristic for applications in photoelectrocatalysis.

Similarly, a zinc-based coordination polymer, {[Zn(bpdo)(fum)(H₂O)₂]}n, also exhibits photochromism and interestingly, emits intrinsic white light upon UV irradiation. nih.govnih.gov The ability of the this compound ligand to facilitate a stable charge-separated state upon irradiation is fundamental to these phenomena. nih.gov These findings underscore the potential of this molecule in the development of new materials for light-driven catalytic processes. While many studies on bipyridine-based electrocatalysts for CO₂ reduction focus on non-oxidized or other derivatives, the demonstrated photoinduced electron transfer in this compound polymers opens avenues for its use in photocatalytic and photoelectrocatalytic systems. nih.govreading.ac.ukrsc.org

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| bpdo | 4,4'-Bipyridine-N,N'-dioxide |

| Thioanisole | Methyl phenyl sulfide |

| 4-Methylthioanisole | 4-Methylphenyl methyl sulfide |

| Diphenyl sulfide | Diphenyl sulfide |

| Mn(TMPIP)/TiO₂ | Manganese meso-tetra(2-N-methylimidazolyl)porphyrin on Titanium Dioxide |

| IBA | Isobutyraldehyde |

| H₂O₂ | Hydrogen peroxide |

Carbon Dioxide Reduction

Research into the catalytic reduction of carbon dioxide (CO2) often involves organometallic complexes where bipyridine ligands play a crucial role. While extensive research has been conducted on metal complexes of 4,4'-bipyridine and its derivatives for CO2 reduction, the direct application of this compound as a primary catalyst for this purpose is not extensively documented in scientific literature.

The focus of CO2 reduction catalysis has largely been on complexes such as Rhenium(I) and Manganese(I) tricarbonyl halides containing bipyridine ligands. For instance, complexes like Re(bpy)(CO)3Cl and its derivatives are among the most studied molecular electrocatalysts for the reduction of CO2 to carbon monoxide (CO). escholarship.org Studies have shown that modifying the bipyridine ligand, such as by introducing substituents at the 4,4'-positions, can significantly influence the catalyst's activity. nih.gov For example, the introduction of electron-donating groups on the bipyridine ring can enhance the catalytic activity of Re-based catalysts. escholarship.org Similarly, tungsten and molybdenum tetracarbonyl complexes with bipyridine ligands have also been investigated as electrocatalysts for CO2 reduction. rsc.org

These studies highlight the importance of the bipyridine framework in facilitating the catalytic cycle. The ligand is often involved in the initial electron transfer steps, and its electronic properties can be tuned to optimize the catalyst's performance. nih.gov However, these catalytic systems utilize the bipyridine ligand itself, and not its dioxide derivative, as the coordinating agent to the metal center. There is a lack of substantial research demonstrating the use of this compound as either a standalone catalyst or as a ligand in metal complexes for the specific application of carbon dioxide reduction.

Catalytic Dye Degradation

The photocatalytic degradation of organic dyes is a significant area of research for environmental remediation. A wide array of materials, including metal oxides like TiO2 and ZnO, as well as coordination polymers and metal-organic frameworks, have been investigated for their ability to break down dye molecules under irradiation. acs.orgdtic.milnaturalspublishing.com

Despite the extensive research in this field, there is a notable absence of studies reporting the use of this compound as a catalyst for dye degradation in the reviewed scientific literature. The existing research on catalytic dye degradation primarily focuses on semiconductor photocatalysis, where electron-hole pairs are generated upon light absorption, leading to the formation of reactive oxygen species that degrade the dye molecules. acs.orgnih.gov While bipyridine-based coordination polymers have been synthesized and tested for photocatalytic applications, the specific use of this compound for this purpose is not documented.

Computational Design of Catalysts

The computational design of catalysts has emerged as a powerful tool for predicting and understanding catalytic activity, thereby guiding the synthesis of new and more efficient catalysts. In this context, bipyridine N,N'-dioxides, including the this compound scaffold, have been the subject of computational studies, particularly in the realm of asymmetric catalysis. researchgate.net

Research has demonstrated the potential of chiral bipyridine N,N'-dioxides as Lewis base catalysts. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanism and enantioselectivity of reactions catalyzed by these compounds. These studies provide insights into the transition states and the factors governing the stereochemical outcome of the reactions.

One notable area of application is in asymmetric synthesis. For instance, computational screening of bipyridine N,N'-dioxide derivatives has been used to predict their effectiveness as catalysts for reactions like the asymmetric Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. researchgate.net These computational models can predict reaction yields and enantiomeric excess (ee) with a reasonable degree of accuracy, facilitating the rational design of catalysts for specific transformations.

Table 1: Computational Predictions for Asymmetric Catalysis using Bipyridine N,N'-Dioxide Derivatives

| Catalyst System | Reaction Type | Predicted Yield (%) | Predicted Enantioselectivity (% ee) |

|---|---|---|---|

| Chiral Bipyridine-N,N'-dioxide/Ni(OTf)2 | Michael addition/Cyclization | 85-97 | up to 99 |

This table is generated based on findings from computational and experimental studies on chiral bipyridine-N,N'-dioxide catalysts. The data represents the potential of this class of compounds in asymmetric synthesis as predicted and confirmed by research. researchgate.net

These computational approaches not only accelerate the discovery of new catalysts but also provide a deeper understanding of the catalytic mechanisms at a molecular level. The bipyridine N,N'-dioxide framework is considered a promising scaffold for the development of highly enantioselective catalysts. researchgate.net

Advanced Characterization Techniques and Spectroscopic Studies

X-ray Diffraction (XRD)